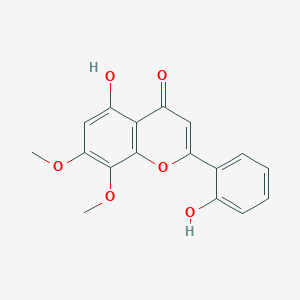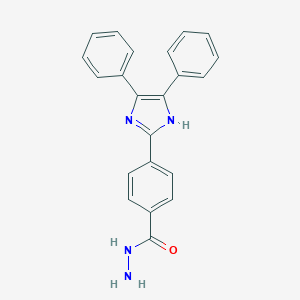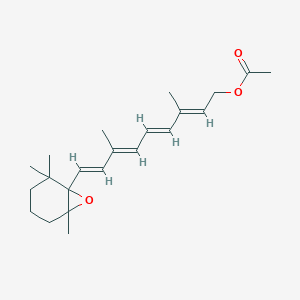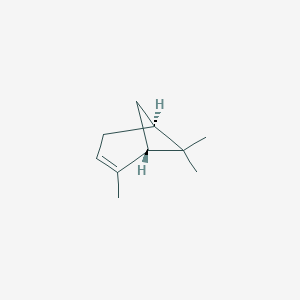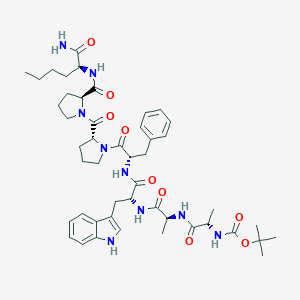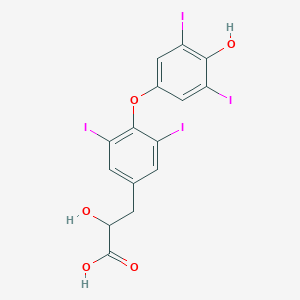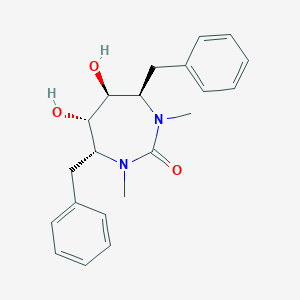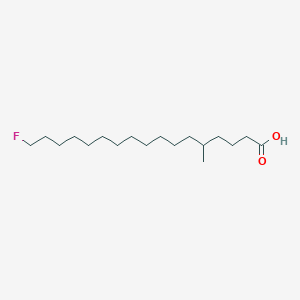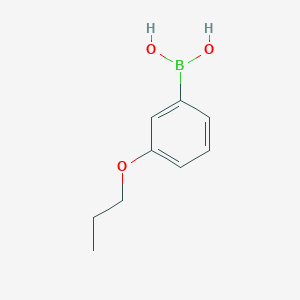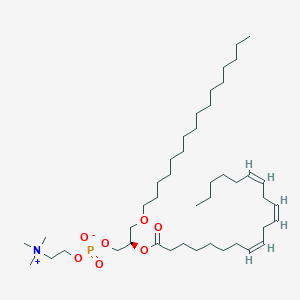
PC(O-16:0/20:3(8Z,11Z,14Z))
描述
[(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a phosphatidylcholine, a type of glycerophospholipid where a phosphorylcholine moiety occupies a glycerol substitution site. This compound is characterized by the presence of a palmitoyl (16:0) group at the sn-1 position and an eicosatrienoic acid (20:3) group at the sn-2 position, with double bonds at the 8th, 11th, and 14th positions in the cis configuration .
科学研究应用
[(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has several applications in scientific research:
Chemistry: Used as a model compound for studying lipid oxidation and hydrolysis mechanisms.
Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
作用机制
Target of Action
PC(O-16:0/20:3(8Z,11Z,14Z)), also known as PC(O-16:0/20:3), is a type of phosphatidylcholine (PC or GPCho), which is a class of glycerophospholipids . The primary targets of this compound are the cells where it is incorporated into the cell membrane. It plays a crucial role in maintaining the structural integrity of the cell and facilitating cellular functions.
Mode of Action
As a glycerophospholipid, PC(O-16:0/20:3(8Z,11Z,14Z)) interacts with its targets by integrating into the cell membrane. It has a phosphorylcholine moiety that occupies a glycerol substitution site . This compound can have many different combinations of fatty acids of varying lengths and saturation attached at the C-1 and C-2 positions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerol with the respective fatty acids. The process begins with the protection of the hydroxyl groups of glycerol, followed by selective deprotection and esterification with palmitic acid and eicosatrienoic acid.
Industrial Production Methods
Industrial production of phosphatidylcholines, including [(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate, often employs enzymatic methods for higher specificity and yield. Enzymes such as phospholipase D are used to catalyze the transphosphatidylation reaction, where the phosphorylcholine group is transferred to the glycerol backbone .
化学反应分析
Types of Reactions
[(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The double bonds in the eicosatrienoic acid moiety are susceptible to oxidation, leading to the formation of hydroperoxides and other oxidative products.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, resulting in the release of free fatty acids and glycerophosphocholine.
Substitution: The phosphorylcholine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of catalysts such as transition metals.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis typically involves sodium hydroxide.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids (palmitic acid and eicosatrienoic acid) and glycerophosphocholine.
Substitution: Various phosphatidylcholine derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
PC(O-160/181(9Z)): Contains an oleic acid (18:1) moiety instead of eicosatrienoic acid.
PC(O-160/204(5Z,8Z,11Z,14Z)): Contains an arachidonic acid (20:4) moiety with four double bonds.
PC(O-160/205(5Z,8Z,11Z,14Z,17Z)): Contains an eicosapentaenoic acid (20:5) moiety with five double bonds.
Uniqueness
[(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific fatty acid composition, which imparts distinct biophysical properties to cell membranes and generates unique bioactive lipid mediators upon hydrolysis. This compound’s specific configuration of double bonds in the eicosatrienoic acid moiety also differentiates it from other phosphatidylcholines .
属性
IUPAC Name |
[(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H84NO7P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-44(46)52-43(42-51-53(47,48)50-40-38-45(3,4)5)41-49-39-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,43H,6-13,15,17-19,21,23,26-42H2,1-5H3/b16-14-,22-20-,25-24-/t43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKSGWCIVDQIQR-MEAIPJDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC=CCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC/C=C\C/C=C\C/C=C\CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H84NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155575-01-2 | |
| Record name | L-α-Phosphatidylcholine, β-(cis-8,11,14-eicosatrienoyl)-γ-O-hexadecyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PC(O-16:0/20:3(8Z,11Z,14Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039527 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of phosphatidylcholine PC(O-16:0/20:3(8Z,11Z,14Z)) in cancer research?
A1: Recent studies have identified PC(O-16:0/20:3(8Z,11Z,14Z)), a specific type of phosphatidylcholine, as a potential biomarker for certain cancers. Specifically, research suggests that its serum levels are significantly downregulated in hepatocellular carcinoma (HCC) []. This downregulation is thought to be linked to altered lipid metabolism, a hallmark of cancer development.
Q2: How can PC(O-16:0/20:3(8Z,11Z,14Z)) be used in a clinical setting?
A2: While further research is needed, PC(O-16:0/20:3(8Z,11Z,14Z)) shows promise as a potential biomarker for the diagnosis and prediction of HCC []. When combined with other clinical indicators and potentially other biomarkers, its measurement in serum could contribute to a more accurate and early diagnosis of HCC. This could lead to earlier intervention and potentially improved patient outcomes. Additionally, one study explored its utility in differentiating between distal cholangiocarcinoma (dCCA) and pancreatic ductal adenocarcinoma (PDAC), showing that serum levels of PC(O-16:0/20:3(8Z,11Z,14Z)), in combination with other metabolites and CA 19-9, could differentiate between the two cancers with high accuracy [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Calix[4]-bis-1,2-benzo-crown-6](/img/structure/B124721.png)
![3-[Fluoro(dimethyl)silyl]propan-1-amine](/img/structure/B124722.png)
![2-[(2-Phenoxyacetyl)carbamothioylamino]benzoic acid](/img/structure/B124724.png)
![(S)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide](/img/structure/B124725.png)
